molecular formula C8H7FO3 B2887441 3-Fluoro-5-(hydroxymethyl)benzoic Acid CAS No. 816449-67-9

3-Fluoro-5-(hydroxymethyl)benzoic Acid

Cat. No.: B2887441
CAS No.: 816449-67-9
M. Wt: 170.139
InChI Key: IMJHSBTXOXRZBD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(hydroxymethyl)benzoic Acid is a chemical compound with the molecular formula C8H7FO3. It is characterized by the presence of a fluorine atom at the third position and a hydroxymethyl group at the fifth position on the benzoic acid ring. This compound has garnered attention due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic Acid can be achieved through various methods. One common approach involves the fluorination of 5-(hydroxymethyl)benzoic acid using a suitable fluorinating agent under controlled conditions. Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(hydroxymethyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Fluoro-5-carboxybenzoic acid.

    Reduction: Formation of 3-Fluoro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-Fluoro-5-(hydroxymethyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Fluoro-5-nitrobenzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-2-trifluoromethylbenzoic acid

Comparison: Compared to these similar compounds, 3-Fluoro-5-(hydroxymethyl)benzoic Acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-fluoro-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJHSBTXOXRZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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